An In-depth Technical Guide on the Core Properties of Methyl 3-Phenyl-2H-azirine-2-carboxylate
An In-depth Technical Guide on the Core Properties of Methyl 3-Phenyl-2H-azirine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of methyl 3-phenyl-2H-azirine-2-carboxylate. This highly strained heterocyclic compound serves as a versatile building block in organic synthesis, offering pathways to a diverse range of more complex molecules. This document summarizes key data, details experimental protocols, and visualizes reaction mechanisms to support its application in research and drug development.
Core Properties
Methyl 3-phenyl-2H-azirine-2-carboxylate is a molecule with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] Its chemical structure consists of a highly strained three-membered azirine ring, substituted with a phenyl group at position 3 and a methyl carboxylate group at position 2.
Table 1: Physicochemical Properties of Methyl 3-Phenyl-2H-azirine-2-carboxylate
| Property | Value | Source/Notes |
| CAS Number | 18709-45-0 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Purity | ≥98% | Commercial supplier data.[1][2] |
| Storage Conditions | Sealed in dry, 2-8°C or in freezer, under -20°C | Commercial supplier recommendations.[2][3] |
| Melting Point | Data not available | Data for the precursor, (Z)-methyl 2-azido-3-phenylacrylate, is 37–39 °C.[4] |
| Boiling Point | Data not available | The related compound 3-phenyl-2H-azirine has a boiling point of 190.1°C at 760 mmHg.[5] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |
Table 2: Spectroscopic Data of Methyl 3-Phenyl-2H-azirine-2-carboxylate and a Key Precursor
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR | IR (cm⁻¹) |
| Methyl 3-phenyl-2H-azirine-2-carboxylate | Data not available. General range for H-2 protons in substituted 2H-azirines is δ 0.20-4.00 ppm.[6] | Data not available. General ranges for substituted 2H-azirines are δ 19.0-45.0 (C-2) and δ 160.0-170.0 (C-3).[6] | Data not available. |
| (Z)-methyl 2-azido-3-phenylacrylate (Precursor) | δ 7.81 (d, 2H), 7.42 (m, 3H), 7.08 (s, 1H), 3.89 (s, 3H) | Data not available | 2115 (N₃), 1715 (C=O), 1614 (C=C)[4] |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of 2H-azirines is the thermolysis of vinyl azides. The synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate can be achieved through the preparation of its precursor, (Z)-methyl 2-azido-3-phenylacrylate, followed by thermal rearrangement.
Experimental Protocol: Synthesis of (Z)-methyl 2-azido-3-phenylacrylate[4]
This procedure is adapted from a general method for the preparation of azidoacrylates.
Materials:
-
Benzaldehyde
-
Methyl 2-azidoacetate
-
Sodium metal
-
Methanol
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 equiv) and methyl 2-azidoacetate (2.5 equiv) in methanol, a solution of sodium metal (2.5 equiv) in methanol is added via cannula at -15 °C.
-
The reaction mixture is stirred at -15 °C for 1.5 hours.
-
The reaction flask is then transferred to a cold room and stirred at 4 °C overnight, protected from light.
-
The cold reaction mixture is poured onto ice-cold saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic extracts are dried over MgSO₄ and concentrated under reduced pressure to yield (Z)-methyl 2-azido-3-phenylacrylate.
Experimental Protocol: Synthesis of Methyl 3-phenyl-2H-azirine-2-carboxylate via Thermolysis
This is a general procedure for the thermolysis of azidoacrylates in a continuous flow system, which is expected to yield the corresponding 2H-azirine.
Equipment:
-
Vapourtec R series flow reactor system (or similar continuous flow reactor)
-
Stainless steel reactor coil
Procedure:
-
A solution of (Z)-methyl 2-azido-3-phenylacrylate in a suitable solvent (e.g., toluene) is prepared.
-
The flow reactor system is pre-heated to the desired temperature (e.g., 180 °C).
-
The solution of the azidoacrylate is pumped through the heated reactor coil at a defined flow rate to achieve a specific residence time (e.g., 12 seconds).
-
The output from the reactor, containing the crude methyl 3-phenyl-2H-azirine-2-carboxylate, is collected.
-
The product can then be purified using standard techniques such as column chromatography.
Note: The thermolysis of vinyl azides leads to the elimination of N₂ gas and the formation of a vinyl nitrene intermediate, which then rearranges to the more stable 2H-azirine.
Caption: Synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate.
Core Reactivity
The high ring strain of the 2H-azirine system dictates its reactivity, making it a valuable precursor for various nitrogen-containing heterocycles. The two primary modes of reactivity are photochemical ring-opening and cycloaddition reactions.
Photochemical Reactivity: Ring Opening to a Nitrile Ylide
Upon photochemical excitation, 2H-azirines typically undergo cleavage of the C2-C3 bond to form a nitrile ylide intermediate.[7] This highly reactive 1,3-dipole can then be trapped by various dipolarophiles to form five-membered heterocyclic rings. This process is a cornerstone of its synthetic utility. The formation of the nitrile ylide from 3-phenyl-2H-azirine has been evidenced by laser flash photolysis and pulse radiolysis.
Caption: Photochemical generation of a nitrile ylide and subsequent cycloaddition.
1,3-Dipolar Cycloaddition Reactions
The nitrile ylide generated from methyl 3-phenyl-2H-azirine-2-carboxylate can participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. This provides a powerful method for the construction of various five-membered heterocycles. The regioselectivity of the cycloaddition can be controlled by the nature of the dipolarophile.[8]
Examples of Dipolarophiles and Resulting Products:
-
Alkenes and Alkynes: Lead to the formation of pyrroline and pyrrole derivatives, respectively.
-
Aldehydes and Ketones: Yield oxazoline derivatives.
-
Nitriles: Can produce oxadiazole derivatives.
Caption: Examples of [3+2] cycloaddition reactions of the nitrile ylide.
Applications in Drug Development and Medicinal Chemistry
The 2H-azirine moiety is found in some natural products with biological activity, such as the antibiotic azirinomycin. Synthetic 2H-azirine derivatives are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds in medicinal chemistry. The ability to generate diverse molecular architectures from a single, highly reactive precursor makes methyl 3-phenyl-2H-azirine-2-carboxylate and related compounds of significant interest in the discovery and development of new therapeutic agents. Their utility as building blocks for creating libraries of complex molecules for biological screening is a key area of their application.
Conclusion
Methyl 3-phenyl-2H-azirine-2-carboxylate is a reactive and versatile building block in organic synthesis. While some of its fundamental physical properties are not extensively documented in the literature, its synthesis via the thermolysis of the corresponding vinyl azide is well-established. Its rich photochemical reactivity, particularly the formation of nitrile ylides and their subsequent participation in [3+2] cycloaddition reactions, provides a powerful tool for the construction of a variety of nitrogen-containing heterocycles. This makes it a valuable compound for researchers and scientists in the field of synthetic organic chemistry and drug discovery. Further investigation into its physical properties and the full scope of its reactivity will undoubtedly continue to expand its utility in these areas.
References
- 1. 3-phenyl-2H-azirine | 7654-06-0 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Organocatalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
